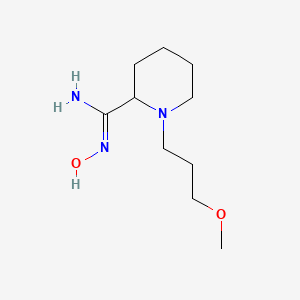
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile, also known as DPC, is a chemical compound that has been widely used in scientific research. DPC is a potent inhibitor of cysteine proteases, which play important roles in various physiological processes.
Mecanismo De Acción
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. This prevents the protease from carrying out its normal function, leading to the accumulation of its substrates. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been shown to be a reversible inhibitor of cysteine proteases, with a slow dissociation rate.
Biochemical and Physiological Effects:
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of cysteine proteases in antigen processing, apoptosis, and extracellular matrix degradation. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has also been shown to inhibit the growth and invasion of cancer cells, making it a potential therapeutic target for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, making it a valuable tool for studying their role in physiological processes. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile is also relatively easy to synthesize and purify, making it accessible to many researchers. However, 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has some limitations for lab experiments. Its slow dissociation rate can make it difficult to use in kinetic studies, and its covalent binding to the active site cysteine residue can potentially interfere with other experiments.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile. One area of interest is the development of more potent and selective inhibitors of cysteine proteases. Another area of interest is the identification of new therapeutic targets for cancer treatment. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has also been used to study the role of cysteine proteases in infectious diseases, such as malaria and Chagas disease, and further research in this area could lead to the development of new treatments. Overall, 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile is a valuable tool for scientific research and has the potential to lead to new discoveries in various fields.
Métodos De Síntesis
The synthesis of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile involves the reaction of 3,4-dichlorobenzoyl chloride with pyrrolidine-2-carbonitrile in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile as a white crystalline solid. The purity of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile can be improved through recrystallization and purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been widely used in scientific research as an inhibitor of cysteine proteases, such as cathepsin B, L, and S. Cysteine proteases are involved in various physiological processes, including antigen processing, apoptosis, and extracellular matrix degradation. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been used to study the role of cysteine proteases in these processes and to identify potential therapeutic targets.
Propiedades
IUPAC Name |
1-(3,4-dichlorobenzoyl)pyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-5-1-2-9(16)7-15/h3-4,6,9H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCFOFHYGKWXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578857.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)
![3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)

![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)
